Cas no 1795770-83-0 ((Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid)

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a boronic acid derivative featuring an ethoxycarbonyl-substituted alkene moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its (Z)-configured double bond and boronic acid group enable selective formation of carbon-carbon bonds in synthetic organic chemistry. The ethoxycarbonyl group enhances stability and reactivity, making it suitable for constructing complex molecules, such as pharmaceuticals and agrochemicals. Its structural features allow for precise control in stereoselective transformations, contributing to high-yielding and efficient synthetic routes. The compound is typically handled under inert conditions due to the sensitivity of the boronic acid functionality. It serves as a versatile intermediate in medicinal chemistry and materials science applications.
(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid structure
1795770-83-0 structure
Product name:(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid
CAS No:1795770-83-0
MF:C6H11BO4
MW:157.9601
CID:5081701
PubChem ID:155906006

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid
    • Inchi: 1S/C6H11BO4/c1-3-11-6(8)4-5(2)7(9)10/h4,9-10H,3H2,1-2H3/b5-4+
    • InChI Key: MCTIMDATPKOPRE-SNAWJCMRSA-N
    • SMILES: O(C(/C(/[H])=C(/B(O[H])O[H])\C([H])([H])[H])=O)C([H])([H])C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Topological Polar Surface Area: 66.8

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26571436-5.0g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
5.0g
$783.0 2023-07-06
Enamine
EN300-26571436-0.25g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
0.25g
$657.0 2023-09-14
Enamine
EN300-26571436-10.0g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
10.0g
$1163.0 2023-07-06
Enamine
EN300-26571436-5g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
5g
$2070.0 2023-09-14
Enamine
EN300-26571436-0.5g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
0.5g
$685.0 2023-09-14
Enamine
EN300-26571436-10g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
10g
$3069.0 2023-09-14
Enamine
EN300-26571436-0.1g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
0.1g
$628.0 2023-09-14
Enamine
EN300-26571436-1.0g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
1.0g
$271.0 2023-07-06
Enamine
EN300-26571436-0.05g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
0.05g
$600.0 2023-09-14
Enamine
EN300-26571436-1g
[(2Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid
1795770-83-0
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$714.0 2023-09-14

Additional information on (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

Chemical Compound: (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid (CAS No. 1795770-83-0)

The compound (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (CAS No. 1795770-83-0) is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is characterized by its unique structure, which combines a boronic acid group with a substituted enol ether moiety. The Z configuration indicates the specific stereochemistry of the double bond, which plays a crucial role in its reactivity and selectivity in various chemical reactions.

Recent advancements in the field of organoboron chemistry have highlighted the importance of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid as a versatile building block in cross-coupling reactions. The boronic acid functionality is particularly valuable in Suzuki-Miyaura couplings, where it serves as an efficient partner for aryl halides, enabling the construction of biaryl structures with high precision. This has found extensive use in the synthesis of complex molecules, including pharmaceutical agents and advanced materials.

The enol ether moiety in (Z)-(4-Ethoxy-4-oXobut - 2 - en - 2 - yl)boronic acid contributes to its stability and reactivity under various reaction conditions. The ethoxy group enhances solubility and facilitates handling, making it an ideal candidate for large-scale synthetic processes. Furthermore, the oxo group introduces additional functionality, allowing for further derivatization and functionalization in downstream applications.

Recent studies have demonstrated the potential of this compound in the synthesis of bioactive molecules. For instance, researchers have utilized (Z)-(4-Ethoxy - 4 - oxobut - 2 - en - 2 - yl)boronic acid as a key intermediate in the construction of natural product analogs, showcasing its utility in drug discovery efforts. Its ability to participate in multiple reaction pathways makes it a valuable tool for chemists aiming to explore diverse chemical spaces.

In addition to its role in organic synthesis, (Z)-(4-Ethoxy - 4 - oxobut - 2 - en - 2 - yl)boronic acid has garnered attention in materials science due to its potential as a precursor for functional polymers and optoelectronic materials. The incorporation of boron-containing groups into polymer backbones has been shown to enhance mechanical properties and electronic conductivity, opening new avenues for its application in advanced materials.

The synthesis of (Z)-(4-Ethoxy - 4 - oxobut - 2 - en - 2 - yl)boronic acid involves a multi-step process that typically begins with the preparation of the corresponding enol ether followed by boronation using appropriate boronating agents. The stereochemistry at the double bond is carefully controlled during the synthesis to ensure the desired Z configuration, which is critical for its reactivity and selectivity.

From an analytical standpoint, this compound can be characterized using a variety of spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the high standards required for research and industrial applications.

In conclusion, (Z)-(4-Ethoxy - 4 - oxobut - 2 - en - 2 - yl)boronic acid (CAS No. 1795770830) stands out as a pivotal compound in contemporary organic chemistry. Its unique structure, versatile reactivity, and wide range of applications make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing chemical science is expected to grow even further.

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